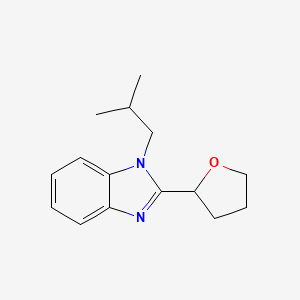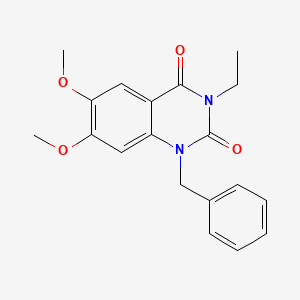![molecular formula C18H12N4OS B4666248 N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4666248.png)
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide
Vue d'ensemble
Description
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Mécanisme D'action
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide is a potent inhibitor of the Bruton's tyrosine kinase (BTK) and has been shown to selectively bind to the active site of BTK. BTK is a key enzyme involved in the activation of B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide leads to the suppression of BCR signaling and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of BTK. It has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide is its selectivity towards BTK, which reduces the potential for off-target effects. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide is its potential for drug resistance, which may limit its long-term efficacy.
Orientations Futures
There are several potential future directions for the development of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide. One possibility is the use of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide in combination with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is the development of N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide analogs with improved potency and selectivity towards BTK. Finally, further studies are needed to elucidate the mechanisms of drug resistance and to develop strategies to overcome it.
In conclusion, N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancers. Its selective inhibition of BTK and its ability to induce apoptosis in cancer cells make it a promising candidate for further development. However, further studies are needed to fully understand its mechanisms of action and to develop strategies to overcome drug resistance.
Applications De Recherche Scientifique
N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-16(15-7-3-5-12-4-1-2-6-14(12)15)20-18-22-21-17(24-18)13-8-10-19-11-9-13/h1-11H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIJPFUSHYTRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4666167.png)
![N-(sec-butyl)-N'-[1-(3-ethoxyphenyl)ethyl]urea](/img/structure/B4666169.png)
![methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4666171.png)
![methyl 5-benzyl-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4666173.png)

![3-(4-fluorophenyl)-2-mercapto-5-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4666179.png)
![4-methoxy-N-(4-{[(4-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4666181.png)
![5-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4666198.png)
![3-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4666205.png)
![3-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4666211.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4666217.png)

![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666231.png)
![3,4,7,9-tetramethyl-1-[2-(1-piperidinyl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4666232.png)